2-Methyl-1-hepten-3-ol

概要

説明

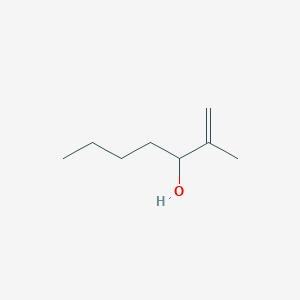

2-Methyl-1-hepten-3-ol is an organic compound with the molecular formula C8H16O It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is part of an alkene (a carbon-carbon double bond)

準備方法

Synthetic Routes and Reaction Conditions

2-Methyl-1-hepten-3-ol can be synthesized through several methods. One common approach involves the hydroboration-oxidation of 2-methyl-1-heptene. In this process, 2-methyl-1-heptene is first treated with borane (BH3) to form an organoborane intermediate. This intermediate is then oxidized using hydrogen peroxide (H2O2) in the presence of a base, such as sodium hydroxide (NaOH), to yield this compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale hydroboration-oxidation processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Industrial methods may also involve the use of catalysts to enhance the efficiency of the reaction.

化学反応の分析

Types of Reactions

2-Methyl-1-hepten-3-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound, such as a ketone or aldehyde.

Reduction: The double bond can be reduced to form a saturated alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation using hydrogen gas (H2) in the presence of a metal catalyst, such as palladium (Pd) or platinum (Pt).

Substitution: Halogenation using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products Formed

Oxidation: Formation of 2-methyl-1-heptanone or 2-methyl-1-heptanal.

Reduction: Formation of 2-methyl-1-heptanol.

Substitution: Formation of 2-methyl-1-hepten-3-yl chloride or bromide.

科学的研究の応用

Chemical Properties and Structure

- Chemical Formula: CHO

- Molecular Weight: 130.2279 g/mol

- IUPAC Name: 2-Methyl-1-hepten-3-ol

The compound features a linear carbon chain with a double bond and a hydroxyl group, contributing to its unique sensory properties.

Fragrance and Flavor Industry

This compound is primarily utilized as a flavoring agent and fragrance component due to its pleasant green odor reminiscent of fresh herbs. Its applications include:

- Flavoring Agents: Used in food products to impart a fresh, green taste.

- Fragrance Compounds: Incorporated into perfumes and scented products for its refreshing aroma.

Case Study: Flavor Evaluation

A study evaluated the sensory impact of this compound in various food matrices. The compound was found to enhance the overall flavor profile of herbal and green tea products, demonstrating its effectiveness as a flavor enhancer .

Pharmaceutical Applications

Although less common, there are emerging interests in the pharmaceutical applications of this compound:

- Potential Antioxidant Properties: Research indicates that compounds similar to this compound may exhibit antioxidant activity, which could be beneficial in preventing oxidative stress-related diseases .

Research Findings on Antioxidant Activity

In studies assessing antioxidant properties, derivatives of similar structures were evaluated using assays like DPPH and ABTS. These compounds showed significant radical scavenging activity, suggesting potential therapeutic applications .

Industrial Applications

The synthesis of this compound is significant for producing other chemical intermediates:

- Intermediate for Synthesis: It serves as a precursor for synthesizing other organic compounds used in various chemical processes.

Manufacturing Process

An improved process for synthesizing related compounds involves reacting alkyl acetoacetates with 2-methyl-3-buten-2-ol under specific conditions to yield high quantities of desired products .

Environmental Safety Assessment

The environmental impact of this compound has been evaluated to ensure safety in its applications:

Toxicity Studies

Studies have shown that the compound does not exhibit significant genotoxicity or phototoxicity, making it suitable for use in consumer products . The lack of adverse effects on human health supports its continued use in flavors and fragrances.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Flavoring Agents | Enhances taste in food products | Positive sensory evaluations |

| Fragrance Compounds | Used in perfumes and scented products | Pleasant green aroma |

| Pharmaceutical Potential | Possible antioxidant properties | Significant radical scavenging activity |

| Industrial Synthesis | Precursor for other organic compounds | High yield synthesis methods |

| Environmental Safety | Evaluated for toxicity | Non-genotoxic and non-phototoxic |

作用機序

The mechanism of action of 2-Methyl-1-hepten-3-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and function. The double bond can participate in addition reactions, altering the compound’s reactivity and interactions with other molecules. These interactions can affect biological pathways and processes, making this compound a valuable compound for research and industrial applications.

類似化合物との比較

Similar Compounds

2-Methyl-1-heptanol: A saturated alcohol with similar molecular structure but lacking the double bond.

2-Methyl-1-heptanone: A ketone with a carbonyl group instead of the hydroxyl group.

2-Methyl-1-heptanal: An aldehyde with a carbonyl group instead of the hydroxyl group.

Uniqueness

2-Methyl-1-hepten-3-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it versatile for various applications in synthesis, research, and industry.

生物活性

2-Methyl-1-hepten-3-ol, also known as geranyl acetate , is a naturally occurring compound with a unique structure and various biological activities. Its chemical formula is and it is classified as an aliphatic secondary alcohol. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential applications in various fields.

Chemical Structure and Properties

This compound possesses a branched chain structure that contributes to its unique properties. The compound's structural formula can be represented as follows:

This compound features a double bond and a hydroxyl group, which are critical for its biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating the efficacy of various essential oils, it was found that this compound effectively inhibited the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Salmonella enterica | 0.75 |

These findings suggest that this compound could be a promising candidate for developing natural antimicrobial agents .

Antioxidant Activity

The antioxidant capacity of this compound has also been documented. A study utilizing the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay demonstrated that this compound effectively scavenged free radicals, thereby reducing oxidative stress in cells. The half-maximal effective concentration (EC50) was determined to be approximately 50 µg/mL, indicating a potent antioxidant effect .

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective potential of this compound. In vitro studies using neuronal cell lines exposed to oxidative stress revealed that treatment with this compound significantly reduced cell death and apoptosis markers. Specifically, the expression levels of apoptosis-related proteins such as Bcl-2 and Bax were modulated favorably, suggesting a protective mechanism against neurodegenerative conditions .

Case Study: Essential Oils in Traditional Medicine

In traditional medicine, particularly among Aboriginal Australian communities, essential oils containing this compound have been employed for their therapeutic properties. A case study documented the use of these oils for treating respiratory ailments, where patients reported symptomatic relief and improved lung function after inhalation therapy .

Case Study: Food Preservation

Another practical application of this compound is in food preservation. A study assessed its effectiveness as a natural preservative in meat products. Results indicated that incorporation of this compound significantly delayed microbial spoilage and extended shelf life without compromising sensory qualities .

特性

IUPAC Name |

2-methylhept-1-en-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16O/c1-4-5-6-8(9)7(2)3/h8-9H,2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKIOOAEILEYAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(C(=C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333798 | |

| Record name | 2-Methyl-1-hepten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13019-19-7 | |

| Record name | 2-Methyl-1-hepten-3-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13019-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-1-hepten-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。